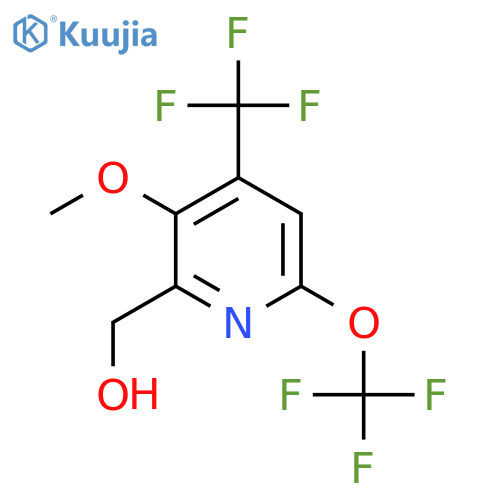Cas no 1806768-34-2 (3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol)

1806768-34-2 structure
商品名:3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol
CAS番号:1806768-34-2
MF:C9H7F6NO3
メガワット:291.147203683853
CID:4842224
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol
-
- インチ: 1S/C9H7F6NO3/c1-18-7-4(8(10,11)12)2-6(16-5(7)3-17)19-9(13,14)15/h2,17H,3H2,1H3
- InChIKey: RVGJREQCYZNRKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(CO)C=1OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 295
- トポロジー分子極性表面積: 51.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083442-1g |
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol |
1806768-34-2 | 97% | 1g |
$1,519.80 | 2022-03-31 |
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
1806768-34-2 (3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol) 関連製品
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 81216-14-0(7-bromohept-1-yne)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
